molecular formula C11H12F2N4O2 B2873183 4-amino-1-(2,2-difluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 2101200-99-9

4-amino-1-(2,2-difluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2873183
CAS No.: 2101200-99-9
M. Wt: 270.24
InChI Key: OUXYDOOIBHJBAV-UHFFFAOYSA-N
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Description

4-amino-1-(2,2-difluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a difluoroethyl group.

Preparation Methods

The synthesis of 4-amino-1-(2,2-difluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent.

    Attachment of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with an appropriate amine.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

4-amino-1-(2,2-difluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-amino-1-(2,2-difluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-(2,2-difluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-amino-1-(2,2-difluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    4-amino-1-(2,2-difluoroethyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide: This compound has a thiophene ring instead of a furan ring.

    4-amino-1-(2,2-difluoroethyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide: This compound has a pyridine ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-2-(2,2-difluoroethyl)-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N4O2/c12-9(13)6-17-10(8(14)5-16-17)11(18)15-4-7-2-1-3-19-7/h1-3,5,9H,4,6,14H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXYDOOIBHJBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=NN2CC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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